molecular formula C8H15NO B8638621 3-(Piperidin-4-yl)propanal

3-(Piperidin-4-yl)propanal

Cat. No.: B8638621
M. Wt: 141.21 g/mol
InChI Key: QFFQSKTUAWSTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-4-yl)propanal is a heterocyclic aldehyde featuring a piperidine ring substituted at the 4-position with a propanal chain. The aldehyde functional group enhances its reactivity, enabling participation in condensation, nucleophilic addition, and reductive amination reactions.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-piperidin-4-ylpropanal

InChI

InChI=1S/C8H15NO/c10-7-1-2-8-3-5-9-6-4-8/h7-9H,1-6H2

InChI Key

QFFQSKTUAWSTEQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(Piperidin-4-yl)propan-1-ol
  • Structure : Replaces the aldehyde group (-CHO) with a hydroxyl group (-OH).
  • Key Differences: Reactivity: The hydroxyl group in propan-1-ol limits its participation in aldehyde-specific reactions (e.g., Schiff base formation) but enhances hydrogen-bonding capacity, improving solubility in polar solvents. Biological Activity: Propan-1-ol derivatives are commonly used as intermediates in drug synthesis (e.g., RS39604, a 5-HT4 receptor antagonist with a propanone chain) .
  • Applications : Preferential in formulations requiring stability over reactivity.
4-(4-Hydroxy-phenyl)-(3S,4S)-3-piperidinol
  • Structure: Incorporates a phenol and secondary alcohol on the piperidine ring.
  • Key Differences: Polarity: The phenolic -OH and piperidinol groups increase hydrophilicity compared to 3-(Piperidin-4-yl)propanal. Pharmacokinetics: Enhanced solubility may improve bioavailability but reduce blood-brain barrier penetration, limiting neurological applications .

Piperidine Derivatives with Extended Chains

1-Methyl-4-(piperidin-4-yl)-piperazine
  • Structure : Adds a methyl-piperazine moiety to the piperidine ring.
  • Key Differences :
    • Basicity : The piperazine nitrogen increases basicity (pKa ~9.5), altering ionization under physiological conditions.
    • Applications : Used in kinase inhibitors and receptor modulators due to enhanced binding affinity .
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile
  • Structure : Features a nitrile-terminated chain and a pyrimidoindole group.
  • Key Differences :
    • Reactivity : The nitrile group enables click chemistry and metal-catalyzed cross-coupling, unlike the aldehyde.
    • Biological Targets : Demonstrates anticancer activity via kinase inhibition, highlighting the role of extended aromatic systems in target specificity .

Aldehyde vs. Ketone Analogs

RS39604 (Propanone Derivative)
  • Structure: Contains a propanone chain (C=O) linked to a piperidine ring.
  • Key Differences :
    • Stability : Ketones are less prone to oxidation than aldehydes, favoring long-term storage.
    • Pharmacology : RS39604’s 5-HT4 antagonism underscores the utility of ketone-containing piperidine derivatives in gastrointestinal therapeutics .

Comparative Data Table

Compound Functional Group Reactivity Solubility (LogP) Key Applications Reference
This compound Aldehyde (-CHO) High (Schiff base) ~1.2 (estimated) Synthetic intermediate
3-(Piperidin-4-yl)propan-1-ol Alcohol (-OH) Moderate ~0.8 Drug intermediate
RS39604 Ketone (C=O) Low ~2.1 5-HT4 receptor antagonist
1-Methyl-4-(piperidin-4-yl)-piperazine Piperazine High (basic) ~1.5 Kinase inhibitors

Research Implications

  • This compound is understudied compared to its alcohol and ketone analogs but shows promise in synthesizing bioactive molecules via its aldehyde group.
  • Structural modifications (e.g., introducing nitriles or aromatic systems) can tailor reactivity and target affinity, as seen in pyrimidoindole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.